Z-Arg(Boc)2-OH cyclohexylammonium salt (CAS 145315-39-5) is a highly specialized, orthogonally protected amino acid building block utilized primarily in advanced solution-phase peptide synthesis and the production of complex peptide active pharmaceutical ingredients (APIs). By employing a benzyloxycarbonyl (Z) group for alpha-amino protection and two tert-butyloxycarbonyl (Boc) groups for the guanidino side chain, this compound offers a distinct cleavage profile that is entirely orthogonal to standard Fmoc/tBu or Boc/Bzl strategies. The formulation as a cyclohexylammonium (CHA) salt is a critical procurement feature, transforming what is naturally a difficult-to-handle viscous oil into a stable, free-flowing crystalline powder [1]. This ensures precise stoichiometric weighing, extended shelf life, and reproducible coupling kinetics, making it a highly reliable choice for synthesizing base-sensitive therapeutic peptides, protease inhibitors, and structurally constrained peptidomimetics [2].
Procurement attempts to substitute Z-Arg(Boc)2-OH.CHA with cheaper or more common arginine derivatives frequently result in synthesis failures or severe process inefficiencies. Substituting with the free acid form (Z-Arg(Boc)2-OH) introduces severe handling challenges; the free acid is a hygroscopic, viscous oil that prevents accurate weighing, leading to stoichiometric imbalances and incomplete couplings [1]. Utilizing mono-protected alternatives like Z-Arg(Tos)-OH or Z-Arg(NO2)-OH fails during the carboxyl activation step, where the insufficiently shielded guanidino group attacks the activated ester to form a dead-end delta-lactam, drastically reducing yield and generating difficult-to-separate des-Arg deletion impurities [2]. Furthermore, replacing the Z-alpha protection with standard Fmoc-Arg(Pbf)-OH is non-viable for base-sensitive targets, as the piperidine required for Fmoc removal rapidly degrades electrophilic warheads (such as acyloxymethyl ketones or aldehydes) and promotes epimerization [3].
Analog Boc-Arg(Z)2-OH reverses the α/ω protecting groups; this may disrupt Boc-SPPS deprotection sequences and require additional hydrogenolysis steps.
Free acid or other salt forms can exhibit different solubility in DMF or DCM, potentially altering coupling kinetics and homogeneity.
Bis-Boc protected arginines are prone to δ-lactam formation; substitution with Pbf-protected analogs may reduce this risk but alters the overall protection scheme.
The physical state of arginine building blocks dictates their usability in automated and large-scale synthesis. The free acid of Z-Arg(Boc)2-OH exists as a viscous oil or sticky amorphous foam, which is highly prone to trapping solvents and absorbing ambient moisture, making accurate molar quantification nearly impossible. In contrast, the formulation as a cyclohexylammonium (CHA) salt yields a highly stable, free-flowing crystalline solid [1]. This allows for exact stoichiometric weighing with <1% variance, ensuring precise equivalent ratios during coupling. Prior to use, the CHA salt is easily desalted via a simple biphasic wash (e.g., EtOAc/1M HCl) to liberate the reactive free acid quantitatively [2].
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Z-Arg(Boc)2-OH.CHA: Free-flowing crystalline powder, highly stable, precise weighing |
| Comparator Or Baseline | Z-Arg(Boc)2-OH (free acid): Viscous oil/foam, hygroscopic, variable assay |
| Quantified Difference | Eliminates weighing errors and solvent-trapping variability associated with the free acid |
| Conditions | Ambient laboratory storage and standard analytical balance weighing |
Procuring the CHA salt prevents costly batch failures caused by stoichiometric imbalances and degraded starting materials.
During carboxyl activation, the nucleophilic guanidino group of arginine can attack the activated ester, forming an unreactive delta-lactam and terminating the chain elongation. Mono-protected derivatives like Z-Arg(Tos)-OH or Z-Arg(NO2)-OH are highly susceptible to this, often resulting in 10-30% lactam formation depending on the activation chemistry. The bis-Boc protection strategy in Z-Arg(Boc)2-OH completely masks the nucleophilicity of the guanidino nitrogens through severe steric hindrance and electron withdrawal [1]. This suppresses delta-lactam formation to near-zero levels, translating to near-quantitative coupling yields and eliminating the presence of difficult-to-purify des-Arg deletion sequences in the final product [2].
| Evidence Dimension | Delta-lactam byproduct formation during activation |
| Target Compound Data | Z-Arg(Boc)2-OH: <1% lactam formation |
| Comparator Or Baseline | Z-Arg(Tos)-OH / Z-Arg(NO2)-OH: Up to 30% lactam formation |
| Quantified Difference | Near complete elimination of lactam-driven deletion impurities |
| Conditions | Standard carboxyl activation (e.g., HBTU/DIPEA or DIC/HOBt) |
Selecting the bis-Boc protected variant drastically improves crude purity and reduces downstream HPLC purification costs.
The synthesis of targeted covalent inhibitors often involves incorporating electrophilic warheads (e.g., acyloxymethyl ketones, aldehydes) that are highly sensitive to basic conditions. Standard Fmoc-Arg(Pbf)-OH requires 20% piperidine for alpha-deprotection, which rapidly degrades these warheads and causes nucleophilic attack by the liberated amine. Z-Arg(Boc)2-OH provides a strictly orthogonal alternative. The Z group can be removed via mild catalytic hydrogenation (H2/Pd-C) under slightly acidic conditions, generating a non-nucleophilic ammonium salt that preserves the integrity of base-labile moieties [1]. Subsequent global deprotection of the Boc groups with TFA yields the final active compound without exposing the molecule to destructive basic environments [1].
| Evidence Dimension | Compatibility with base-labile C-terminal warheads |
| Target Compound Data | Z-Arg(Boc)2-OH: Compatible (deprotection via H2/Pd-C) |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH: Incompatible (deprotection via 20% piperidine destroys warheads) |
| Quantified Difference | Enables successful synthesis of sensitive APIs that completely degrade under Fmoc conditions |
| Conditions | Solution-phase synthesis of AOMK-containing protease inhibitors |
This compound is mandatory for synthesizing peptides with base-sensitive functional groups where standard Fmoc chemistry fails.
Ideal for the solution-phase synthesis of targeted covalent inhibitors featuring electrophilic warheads, such as acyloxymethyl ketones (AOMKs) or peptide aldehydes. The Z-group allows for mild, non-basic deprotection via catalytic hydrogenation, preserving the fragile warhead, while the Boc groups are cleanly removed with TFA in the final step [1].
The highly stable, free-flowing crystalline nature of the cyclohexylammonium (CHA) salt makes this the preferred arginine building block for industrial scale-up. It eliminates the weighing inaccuracies and handling losses associated with oily free-acid derivatives, ensuring precise stoichiometry in multi-kilogram batch productions [2].
Crucial for synthesizing cyclic architectures where orthogonal protection schemes are required to prevent premature cyclization or side reactions. The bis-Boc protection completely suppresses delta-lactam formation during the critical macrocyclization or fragment condensation steps, ensuring high yields of the desired cyclic product [3].